BenchChemオンラインストアへようこそ!

3-Amino-2-[(2,4-dichlorophenoxy)methyl]-3,4-dihydroquinazolin-4-one

Medicinal Chemistry Anticonvulsant Drug Discovery Structure-Activity Relationship (SAR)

3-Amino-2-[(2,4-dichlorophenoxy)methyl]-3,4-dihydroquinazolin-4-one (CAS 648859-11-4) is a synthetic quinazolinone derivative that serves as a pivotal chemical intermediate rather than an end-use therapeutic agent. It is characterized as the 'key starting compound' (designated compound for synthesizing a diverse library of 3-substituted quinazolin-4(3H)-one analogs explored for anticonvulsant activity.

Molecular Formula C15H11Cl2N3O2
Molecular Weight 336.17
CAS No. 648859-11-4
Cat. No. B2542773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-2-[(2,4-dichlorophenoxy)methyl]-3,4-dihydroquinazolin-4-one
CAS648859-11-4
Molecular FormulaC15H11Cl2N3O2
Molecular Weight336.17
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C(=N2)COC3=C(C=C(C=C3)Cl)Cl)N
InChIInChI=1S/C15H11Cl2N3O2/c16-9-5-6-13(11(17)7-9)22-8-14-19-12-4-2-1-3-10(12)15(21)20(14)18/h1-7H,8,18H2
InChIKeyUXTNCNQFAVPAAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Amino-2-[(2,4-dichlorophenoxy)methyl]-3,4-dihydroquinazolin-4-one (CAS 648859-11-4) as a Key Quinazolinone Research Intermediate


3-Amino-2-[(2,4-dichlorophenoxy)methyl]-3,4-dihydroquinazolin-4-one (CAS 648859-11-4) is a synthetic quinazolinone derivative that serves as a pivotal chemical intermediate rather than an end-use therapeutic agent. It is characterized as the 'key starting compound' (designated compound 4) for synthesizing a diverse library of 3-substituted quinazolin-4(3H)-one analogs explored for anticonvulsant activity [1]. This compound belongs to a class where minor structural modifications at the 3-amino position profoundly impact biological potency and safety profiles, making it a critical branching point for structure-activity relationship (SAR) studies [1].

Why a Generic 3-Aminoquinazolinone Cannot Substitute for CAS 648859-11-4 in SAR Studies


Generic substitution is not feasible because CAS 648859-11-4 is not a final product but a specific, reactive intermediate. Its value is inseparable from the unique reactivity of its unsubstituted 3-amino group, which is essential for generating downstream derivatives. As demonstrated by Abbas et al. (2013), simply using a different 3-aminoquinazolinone scaffold would yield a structurally different set of final compounds with undefined and unpredictable biological outcomes [1]. The quantitative leap in activity from this inactive precursor to its potent derivatives (e.g., compound 9c's PD50 of 200.53 µmol/kg) proves that the specific substitution pattern of this exact building block is the prerequisite for accessing the biologically relevant chemical space [1].

Quantifiable Differentiation of CAS 648859-11-4 as a Synthetic Intermediate


Gateway to the Most Potent and Safe Anticonvulsant Analog in Its Series

The target compound 4 is the direct synthetic precursor to amide derivative 9c. While the precursor shows no reported anticonvulsant activity in PTZ or MES models, its derivative 9c demonstrated the highest efficacy in the s.c. PTZ model with a PD50 of 200.53 µmol/kg, which, despite being less potent than phenobarbitone (PD50=62.18 µmol/kg), displayed a vastly superior safety profile with an LD50 greater than 3000 mg/kg [1]. This creates a massive therapeutic index improvement, highlighting how essential the specific precursor is for achieving a favorable efficacy-toxicity balance.

Medicinal Chemistry Anticonvulsant Drug Discovery Structure-Activity Relationship (SAR)

Access to Analogs Superior to Phenytoin in the Maximal Electroshock (MES) Model

The target compound is the universal precursor for multiple derivatives that outperform phenytoin, a first-line antiepileptic drug, in the MES model. Compounds 6b, 6d, 8c, and 9b, all synthesized directly from the 3-amino starting material, were reported to be more active than phenytoin, with some also exhibiting lower neurotoxicity [1]. For instance, compound 6d was more potent than phenytoin and showed no neurotoxicity at the highest tested dose, a critical differentiator.

Medicinal Chemistry Anticonvulsant Drug Discovery Maximal Electroshock Seizure Model

Unique Branching Point for a Rigid Tricyclic Analog with Dual-Model Efficacy

The 3-amino group of the target compound is the unique functional handle required to synthesize the rigid [1,2,4]triazino[2,3-c]quinazolinone analog 10. This rigidification was a successful strategy, as compound 10 was one of the few compounds effective in both the s.c. PTZ and MES models, showing broad-spectrum potential [1]. A different precursor would not allow for the formation of this specific fused ring system.

Medicinal Chemistry Conformational Restriction Anticonvulsant Screening

Validated Application Scenarios for 3-Amino-2-[(2,4-dichlorophenoxy)methyl]-3,4-dihydroquinazolin-4-one


Medicinal Chemistry: Synthesis of Anticonvulsant Lead Compound Libraries

This compound is the ideal and literature-validated starting material for generating focused libraries of 3-substituted quinazolinones for anticonvulsant screening. It enables direct entry into a chemical space where specific derivatives have been shown to outperform phenytoin in the MES model and offer superior safety profiles compared to phenobarbitone [1].

Chemical Biology: Tool Compound for Probing Seizure Models

Researchers investigating generalized tonic-clonic and absence seizure mechanisms can use this intermediate to synthesize tool compounds like the dual-active derivative 10 or the MES-selective compound 6d. These probes allow for the dissection of efficacy pathways in standard s.c. PTZ and MES models, with known quantitative benchmarks for potency and neurotoxicity [1].

Process Chemistry: Key Intermediate for Scaling Active Pharmaceutical Ingredients (API)

As the key starting material for the most promising lead compounds in the series (e.g., 9c, 6d), this intermediate is the primary candidate for process development and scale-up synthesis. Its preparation from methyl anthranilate is documented, providing a clear path for manufacturing campaigns aimed at producing gram-to-kilogram quantities of the final drug candidates [1].

Quote Request

Request a Quote for 3-Amino-2-[(2,4-dichlorophenoxy)methyl]-3,4-dihydroquinazolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.